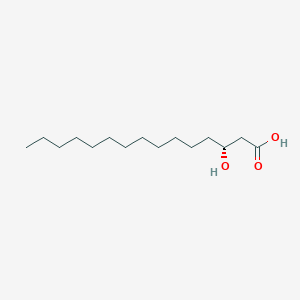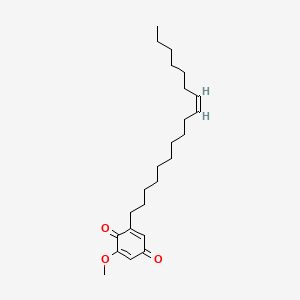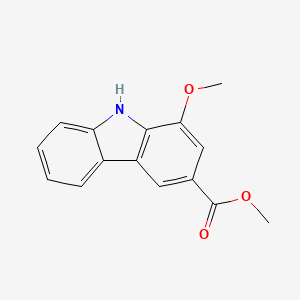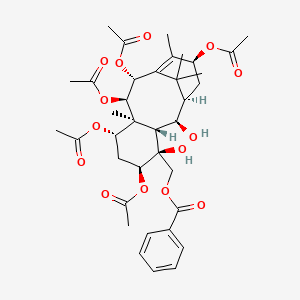
2-Hydroxymuconic semialdehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoic acid is a 2-hydroxy-6-oxohexa-2,4-dienoic acid having (2E,4Z)-configuration. It is a conjugate acid of a (2E,4Z)-2-hydroxy-6-oxohexa-2,4-dienoate.
科学的研究の応用
Application in Organic Synthesis
2-Hydroxymuconic semialdehyde (2-HMS) is a valuable intermediate in organic synthesis. Its preparation has been explored using Pseudomonas stutzeri N2, which accumulates 2-HMS in phenol-containing wastewater. This accumulation allows for the potential use of phenolic wastes in producing 2-HMS. Through specific treatments and conditions, high purity 2-HMS can be obtained for use in synthesis (Bai et al., 2021).
Role in Biodegradation Pathways
2-HMS plays a role in the biodegradation of nitrobenzene and 2-aminophenol, as found in Pseudomonas pseudoalcaligenes JS45. It is involved in the oxidation process of aldehyde analogs, which has implications for understanding and enhancing biodegradation pathways (He, Davis, & Spain, 1998).
Methodology for Stable 2-HMS Preparation
A novel method combining enzymatic catalysis with bisulfite addition has been developed to prepare stable 2-HMS. This approach addresses the challenge of 2-HMS's reactivity and instability, making it easier to store and use in various applications (Bai et al., 2021).
Genetic Analysis of 2-HMS Enzymes
Research on Achromobacter xylosoxidans KF701 has provided insights into the genetic structure of genes encoding 2-HMS dehydrogenase. This understanding is crucial for exploring the enzyme's role in various metabolic pathways, particularly those involved in the degradation of aromatic compounds (Kang et al., 1998).
Enzymatic Metabolism of 2-HMS
Studies have shown that certain enzymes can metabolize 2-HMS in specific pathways, such as the meta-cleavage route in bacteria like Bacillus species. This discovery expands the understanding of microbial pathways for degrading aromatic compounds (Buswell, 1974).
特性
分子式 |
C6H6O4 |
|---|---|
分子量 |
142.11 g/mol |
IUPAC名 |
(3E,5E)-6-hydroxy-2-oxohexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H6O4/c7-4-2-1-3-5(8)6(9)10/h1-4,7H,(H,9,10)/b3-1+,4-2+ |
InChIキー |
MTOBWJUHQXQURZ-ZPUQHVIOSA-N |
異性体SMILES |
C(=C/C(=O)C(=O)O)\C=C\O |
SMILES |
C(=CC(=O)C(=O)O)C=CO |
正規SMILES |
C(=CC(=O)C(=O)O)C=CO |
同義語 |
2-hydroxy-6-oxohexa-2,4-dienoate semialdehyde hydroxymuconic semialdehyde |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







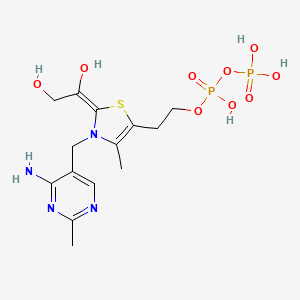


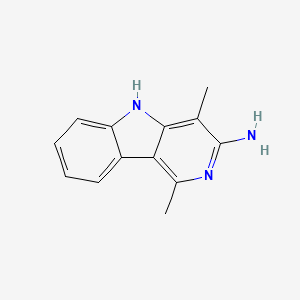
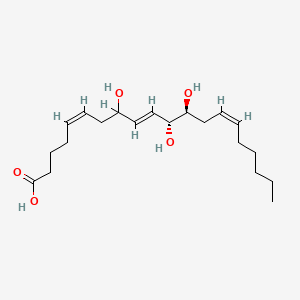
![2-[3-(Diethylamino)propylamino]-4-(methoxymethyl)-6-methyl-3-pyridinecarbonitrile](/img/structure/B1238792.png)
